
PK 11195
Overview
Description
PK 11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide) is a high-affinity ligand for the Translocator Protein (18 kDa, TSPO), a mitochondrial outer membrane protein implicated in cholesterol transport, steroidogenesis, apoptosis, and cellular stress responses . Initially characterized for its role in peripheral benzodiazepine receptor (PBR) binding, this compound has become a cornerstone in TSPO research, particularly in neuroimaging and mitochondrial dysfunction studies. Its subcellular localization to the mitochondrial outer membrane was confirmed via autoradiography and subcellular fractionation, correlating with mitochondrial marker enzymes like cytochrome oxidase and monoamine oxidase . This compound exhibits nanomolar affinity for TSPO and has been widely used to study TSPO-mediated processes, including neuroprotection, microglial activation, and apoptosis modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose is primarily derived from sugarcane and sugar beets. The extraction process involves crushing the plant material to extract the juice, which is then purified and crystallized to obtain pure sucrose. In the laboratory, sucrose can be hydrolyzed by warming with dilute hydrochloric acid or sulfuric acid to produce glucose and fructose .
Industrial Production Methods: In industrial settings, sucrose is produced through a series of steps:
Extraction: Sugarcane or sugar beets are crushed to extract the juice.
Purification: The juice is purified by removing impurities through filtration and clarification.
Crystallization: The purified juice is concentrated and crystallized to form raw sugar.
Refining: Raw sugar is further refined to produce pure sucrose
Chemical Reactions Analysis
Types of Reactions: Sucrose undergoes various chemical reactions, including:
Hydrolysis: Sucrose is hydrolyzed into glucose and fructose in the presence of water and an acid catalyst.
Combustion: Sucrose combusts to produce carbon dioxide and water.
Dehydration: Sucrose can be dehydrated with sulfuric acid to produce carbon and water .
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis.
Sulfuric Acid: Used for dehydration.
Oxygen: Required for combustion.
Major Products:
Glucose and Fructose: Products of hydrolysis.
Carbon Dioxide and Water: Products of combustion.
Carbon: Product of dehydration .
Scientific Research Applications
Sucrose has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Serves as a carbon source in cell culture media and is used in density gradient centrifugation.
Medicine: Utilized in pharmaceutical formulations as a sweetener and stabilizer.
Industry: Employed in food processing, fermentation, and as a feedstock for biofuel production .
Mechanism of Action
Sucrose exerts its effects through several mechanisms:
Energy Source: Sucrose is broken down into glucose and fructose, which are then metabolized to produce energy.
Signaling Molecule: Sucrose acts as a signaling molecule in plants, regulating various physiological processes.
Osmotic Agent: Sucrose helps maintain osmotic balance in cells .
Comparison with Similar Compounds
Affinity and Binding Characteristics
- PK 11195 vs. 2-Cl-MGV-1: this compound has ~240-fold higher affinity for TSPO than 2-Cl-MGV-1, a novel ligand. However, 2-Cl-MGV-1 lacks the cytotoxic effects of this compound at concentrations ≥50 µM . Both ligands regulate overlapping genes (e.g., FOS, DUSP1), but 2-Cl-MGV-1 requires higher concentrations (50–100 µM) to achieve effects comparable to 25 µM this compound .
- This compound vs. CB 34: CB 34, a 2-phenyl-imidazo[1,2-a]pyridine derivative, shows higher potency in stimulating neurosteroid synthesis. While CB 34 (25 mg/kg) significantly increased cortical progesterone (+217%) and allopregnanolone (+150%), this compound required 40 mg/kg to achieve similar effects . This suggests structural differences influence functional efficacy despite comparable TSPO binding affinities.
This compound vs. Ro5-4864 :
Ro5-4864, a benzodiazepine-derived TSPO agonist, binds to a distinct site on TSPO compared to this compound (an antagonist). Thermodynamic studies classify Ro5-4864 as an agonist and this compound as an antagonist, with opposing effects on calcium signaling and apoptosis .- This compound vs. DPA-713/714: Novel ligands DPA-713 and DPA-714 exhibit neuroprotective effects at 5 nM, a concentration 5,000-fold lower than this compound’s typical 25 µM dose.
Functional Effects
Neuroprotection :
this compound (25 µM) prevents CoCl₂-induced cardiolipin peroxidation, mitochondrial depolarization, and apoptosis in H1299 lung cancer cells . In contrast, 2-Cl-MGV-1 requires 50–100 µM for similar protection but avoids this compound’s cytotoxic effects at these doses .- Steroidogenesis: this compound increases cortical progesterone (+81%) and allopregnanolone (+56%) at 40 mg/kg in rats, while CB 34 achieves greater effects at 25 mg/kg . Notably, this compound’s steroidogenic activity is time-dependent, with effects peaking at 30 minutes and diminishing by 80 minutes .
- Apoptosis Modulation: this compound exhibits a dual role: anti-apoptotic at 25 µM (mimicking TSPO knockdown) and pro-apoptotic at ≥50 µM . In contrast, VLNYYVW peptide synergizes with 100 µM this compound to accelerate mPTP opening, doubling calcium release in mitochondria .
Pharmacological and Toxicological Profiles
- Concentration-Dependent Effects: 1–25 µM: Neutral or protective (e.g., blocks CoCl₂-induced apoptosis) . ≥50 µM: Cytotoxic, inducing mitochondrial depolarization and cell death . This contrasts with 2-Cl-MGV-1, which remains non-toxic up to 100 µM .
Imaging Applications :
[¹¹C]this compound is used in PET imaging for microglial activation in Alzheimer’s disease and gliomas. However, [¹¹C]PBR28 demonstrates 80-fold higher specific binding in primate brains, likely due to reduced interaction with ABC transporters at the blood-brain barrier .
Structural Insights
This compound exists in four solution-state isomers, with the E-isomer being 0.4 kcal/mol more stable than the Z-isomer. This structural flexibility may influence its binding to TSPO, which preferentially interacts with the E-isomer . In contrast, rigid ligands like CB 34 may exploit distinct conformational states of TSPO for enhanced efficacy .
Key Differentiators and Clinical Implications
- Dual Role in Apoptosis : this compound’s concentration-dependent effects limit its therapeutic window, whereas ligands like 2-Cl-MGV-1 offer safer profiles .
- Imaging Limitations : Despite widespread use, [¹¹C]this compound’s low specific binding in Alzheimer’s PET studies underscores the need for improved ligands like PBR28 .
Biological Activity
PK 11195 is a compound primarily recognized for its role as a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). This compound has garnered attention due to its diverse biological activities, particularly in neuroinflammation, cancer therapy, and neuroprotection. This article explores the biological activity of this compound, supported by empirical research findings, case studies, and data tables.
This compound binds to TSPO, which is overexpressed in activated microglia and various cancer cells. This interaction modulates several cellular processes:
- Microglial Activation : this compound has been shown to inhibit microglial activation, thereby reducing neuroinflammation. In studies involving lipopolysaccharide (LPS)-induced cognitive dysfunction in rats, this compound significantly decreased expression levels of TSPO and other autophagy-related proteins (ATG7, ATG5, LC3B, p62) in the hippocampus, suggesting a protective role against neuroinflammation and cognitive impairment .
- Chemosensitization : In cancer research, this compound promotes mitochondrial apoptosis and inhibits P-glycoprotein (Pgp)-mediated drug efflux. This action enhances the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
Neuroinflammation
This compound is extensively used in positron emission tomography (PET) imaging to visualize neuroinflammation associated with various neurological disorders. It has been utilized in studies involving multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), where it serves as a reliable marker for microglial activation .
Case Study: ALS Patients
A study involving SOD1 mutation carriers demonstrated significant microglial activation in both asymptomatic and symptomatic stages of ALS using this compound PET imaging. The results indicated that neuroinflammation is present even before clinical symptoms appear, underscoring the compound's utility in early diagnosis .
Cancer Research
This compound's ability to inhibit drug efflux mechanisms makes it a potential candidate for enhancing chemotherapy effectiveness. It has been shown to interact with various ATP-binding cassette transporters, leading to increased apoptosis in hematologic cancers .
Table 1: Summary of Biological Activities of this compound
Neurodegenerative Diseases
This compound has shown promise in preclinical models for conditions like Alzheimer's disease and Parkinson's disease by mitigating neuroinflammatory responses. Its application in PET imaging allows for non-invasive assessment of disease progression and treatment efficacy.
Autoimmune Disorders
In a murine model of rheumatoid arthritis, this compound demonstrated both preventative and therapeutic effects on disease progression when administered at varying doses. This suggests its potential as an anti-inflammatory agent in autoimmune conditions .
Q & A
Basic Research Questions
Q. What methods are used to determine PK 11195's binding affinity (Kd) and receptor density (Bmax) in membrane preparations?
Methodological Answer: Binding assays typically involve incubating membrane preparations with [³H]this compound at varying concentrations (0.2–6 nM) in the presence (non-specific binding) or absence (total binding) of excess unlabeled this compound (10 µM). After 90 minutes of incubation in an ice-water bath, samples are vacuum-filtered through Whatman GF/C filters, washed with phosphate buffer, and analyzed via liquid scintillation counting. Scatchard analysis of saturation binding data calculates Kd and Bmax, with one-point binding assays often using 6 nM [³H]this compound for rapid screening .
Q. How does this compound's role as a TSPO ligand facilitate neuroimaging in gliomas?
Methodological Answer: this compound, when radiolabeled with carbon-11 ([¹¹C]this compound), is used in positron emission tomography (PET) to target peripheral-type benzodiazepine binding sites (PTBS/TSPO) overexpressed in gliomas. Tumor specificity is validated by competitive displacement assays (e.g., 30% reduction in tumor uptake with excess unlabeled this compound) and quantified via tumor-to-normal tissue ratios (e.g., ~2:1 in glioblastoma). This approach differentiates neoplastic tissue from edema or necrosis, as shown in clinical case studies .
Q. What in vitro models are used to study this compound's pro-apoptotic effects in glioma cells?
Methodological Answer: Wild-type and TSPO-silenced astrocytoma cell lines (e.g., ADF cells) are treated with this compound (e.g., 0.2–400 µM for 48 hours) to assess mitochondrial permeability transition, autophagy, and apoptosis. Key metrics include mitochondrial membrane potential dissipation (via JC-1 staining), caspase activation, and LC3-II accumulation. Silencing TSPO with siRNA reduces this compound's anti-proliferative effects, confirming its TSPO-dependent mechanism .
Advanced Research Questions
Q. What methodological considerations are critical when comparing this compound with PBR28 in TSPO imaging studies?
Methodological Answer: Differences in specific binding between this compound and PBR28 require compartmental modeling with metabolite-corrected arterial input functions to account for plasma exposure variations. For example, [¹¹C]-(R)-PK 11195 exhibits 80-fold lower specific binding in monkey cerebellum than [¹¹C]PBR28, partly due to ABC transporter activity at the blood-brain barrier. Blockade experiments with non-radioactive PBR28 (e.g., 3.43 SUV post-blockade vs. 1.64 SUV baseline) and homologous displacement assays validate target engagement .
Q. How can researchers resolve contradictions in this compound's reported specific binding levels across studies?
Methodological Answer: Discrepancies arise from high non-specific binding in tissues like brain (~80% of total binding for this compound vs. ~10% for PBR28). Strategies include:
- Using homologous displacement assays to isolate specific binding (e.g., subtracting blocked from baseline VT values).
- Correcting for plasma radioligand concentration via arterial input functions.
- Validating with heterologous displacement in leukocyte membranes, where this compound retains measurable binding in "non-binder" populations unlike PBR28 .
Q. How does this compound's isomerism influence its binding to TSPO, and what experimental approaches elucidate this?
Methodological Answer: this compound exists as E and Z isomers, with the E isomer being ~0.4 kcal/mol more stable in solution. Dynamic ¹H/¹³C NMR and quantum chemical calculations reveal isomer-specific ¹³C chemical shifts (e.g., 165.8 ppm for E vs. 163.4 ppm for Z). Binding assays with N-desmethyl-PK 11195 (a weak TSPO ligand) confirm the E isomer's preferential interaction with TSPO, guiding ligand design for improved specificity .
Q. What strategies optimize this compound's use in longitudinal PET studies of neuroinflammation post-ischemia?
Methodological Answer: In baboon models of middle cerebral artery occlusion, serial PET scans with [¹¹C]this compound show peak uptake in peri-infarct regions at 20–40 days post-ischemia, correlating with glial/macrophage activation. Protocols include:
- Co-registration with [¹¹C]flumazenil (a neuronal loss marker) and cerebral blood flow measurements.
- Challenge studies with saturating unlabeled this compound to confirm specific binding.
- Defining peri-infarct zones via late CT scans to avoid confounding by deafferented hypometabolic areas .
Q. How do competition binding assays validate this compound's specificity for TSPO subtypes?
Methodological Answer: In astrocyte membranes, homologous displacement with unlabeled this compound reveals two binding components: one overlapping with Ro5-4864 (a TSPO agonist) and a distinct site with PBZD-like pharmacology. Subcellular fractionation confirms mitochondrial localization for both ligands. Ethanol inhibition studies (e.g., greater Ro5-4864 suppression) further differentiate TSPO subtypes, supporting receptor heterogeneity .
Properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIZVQZGXBOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041097 | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-75-8 | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PK 11195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PK-11195 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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